molecular formula C10H11NO B134918 1-Phenyl-2-pyrrolidinone CAS No. 4641-57-0

1-Phenyl-2-pyrrolidinone

Cat. No. B134918
Key on ui cas rn: 4641-57-0
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 150 mL sealed tube purged and maintained with an atmosphere of nitrogen, was placed 1-bromobenzene (4 g, 25.48 mmol). To this was added pyrrolidin-2-one (2.18 g, 25.65 mmol). Addition of Pd(OAc)2 (57 mg, 0.25 mmol) was next. This was followed by the addition of BINAP (240 mg, 0.39 mmol). This was followed by the addition of Cs2CO3 (12.5 g, 38.34=mol). To the mixture was added toluene (50 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:2]1([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
240 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Four
Name
Cs2CO3
Quantity
12.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
57 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring, overnight while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 150 mL sealed tube
CUSTOM
Type
CUSTOM
Details
purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to react
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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